Cas no 87199-17-5 ((4-formylphenyl)boronic acid)

(4-Formylphenyl)boronic acid is a versatile boronic acid derivative featuring both a formyl (–CHO) and boronic acid (–B(OH)₂) functional group on a phenyl ring. This bifunctional structure makes it a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where it serves as an efficient arylboron reagent. The formyl group further enables subsequent derivatization, such as condensation or reduction, enhancing its utility in pharmaceutical and materials science applications. Its stability under standard conditions and compatibility with diverse reaction conditions contribute to its widespread use. The compound is particularly advantageous for constructing complex aromatic systems with tailored functionalization.
(4-formylphenyl)boronic acid structure
(4-formylphenyl)boronic acid structure
Product Name:(4-formylphenyl)boronic acid
CAS No:87199-17-5
MF:C7H7BO3
MW:149.939682245255
MDL:MFCD00151823
CID:61054
PubChem ID:24867058
Update Time:2025-10-14

(4-formylphenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Formylphenylboronic acid
    • 4-Formylbenzeneboronic acid
    • 4-Boronobenzaldehyde~4-Formylphenylboronic acid
    • 4-Formylphenylboronic Acid (contains varying amounts of Anhydride)
    • (4-Formylphenyl)boronic acid
    • 4-Bromo-2-fluorotoluene
    • p-Formylphenylboronic Acid
    • p-Formylbenzeneboronic acid
    • 4-Formylbenzeneboronic Acid (contains varying amounts of Anhydride)
    • 4-(Dihydroxyboryl)benzaldehyde
    • 4-Boronobenzaldehyde
    • Boronic acid, (4-formylphenyl)-
    • Boronic acid, B-(4-formylphenyl)-
    • 4-formylphenyl boronic acid
    • 4-benzaldehyde boronic acid
    • 4-formyl-phenylboronic acid
    • VXWBQOJISHAKKM-UHFFFAOYSA-N
    • 4-Formylphenylboronicacid
    • 4-(Dihydroxyboranyl)Benzaldehyde
    • zlchem 413
    • PubChem1809
    • PubChem1
    • B-(4-Formylphenyl)boronic acid (ACI)
    • Benzeneboronic acid, p-formyl- (6CI, 7CI)
    • Boronic acid, (4-formylphenyl)- (9CI)
    • 4-Formylphenylborate
    • 4-FPBA
    • 4-Formylphenylboronic acid,98%
    • (4-formylphenyl)boronic acid
    • MDL: MFCD00151823
    • Inchi: 1S/C7H7BO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-5,10-11H
    • InChI Key: VXWBQOJISHAKKM-UHFFFAOYSA-N
    • SMILES: O=CC1C=CC(B(O)O)=CC=1
    • BRN: 3030770

Computed Properties

  • Exact Mass: 150.04900
  • Monoisotopic Mass: 150.049
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.5
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: Off white powder
  • Density: 1.4
  • Melting Point: 237-242 °C (lit.)
  • Boiling Point: 347.584 °C at 760 mmHg
  • Flash Point: 164.013 °C
  • PH: 5.5 (1g/l, H2O, 20℃)
  • Solubility: <10g/l
  • Water Partition Coefficient: Slightly Soluble in water.
  • PSA: 57.53000
  • LogP: -0.82110
  • Solubility: Not determined
  • Sensitiveness: Air Sensitive

(4-formylphenyl)boronic acid Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H317
  • Warning Statement: P280
  • Hazardous Material transportation number:UN 1759 8/PG 3
  • WGK Germany:3
  • Hazard Category Code: 34
  • Safety Instruction: S22-S26-S36/37/39-S45-S37/39
  • FLUKA BRAND F CODES:10
  • Hazardous Material Identification: C
  • HazardClass:IRRITANT, AIR SENSITIVE
  • TSCA:T
  • Storage Condition:Inert atmosphere,2-8°C
  • Risk Phrases:R34; R36/37/38

(4-formylphenyl)boronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

(4-formylphenyl)boronic acid Pricemore >>

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(4-formylphenyl)boronic acid Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ,  Water ;  60 min, rt
Reference
Iron trichloride promoted hydrolysis of potassium organotrifluoroborates
Blevins, David W.; et al, Tetrahedron Letters, 2011, 52(49), 6534-6536

Production Method 2

Reaction Conditions
1.1 Reagents: Alumina Solvents: Water ;  15 min, 70 °C
Reference
Thermal and microwave hydrolysis of organotrifluoroborates mediated by alumina
Kabalka, George W.; et al, Tetrahedron Letters, 2009, 50(46), 6271-6272

Production Method 3

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  Diboronic acid Catalysts: (SP-4-1)-Bis[4-[bis(1,1-dimethylethyl)phosphino-κP]-N,N-dimethylbenzenamine]dich… Solvents: Methanol ,  2-Methyltetrahydrofuran ;  rt → 55 °C
Reference
Development of a Concise Multikilogram Synthesis of LPA-1 Antagonist BMS-986020 via a Tandem Borylation-Suzuki Procedure
Smith, Michael J. ; et al, Organic Process Research & Development, 2017, 21(11), 1859-1863

Production Method 4

Reaction Conditions
1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dimethyl sulfoxide ;  5 h, rt
Reference
Multistep phase-switch synthesis by using liquid-liquid partitioning of boronic acids: productive tags with an expanded repertoire of compatible reactions
Mothana, Sam; et al, Angewandte Chemie, 2010, 49(16), 2883-2887

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 1-Hexadecanaminium, N,N,N-trimethyl-, (PB-7-34-111′1′2)-oxodiperoxy(2-pyridineca… Solvents: Water ;  24 h, 50 °C
Reference
Controlled and Predictably Selective Oxidation of Activated and Unactivated C(sp3)-H Bonds Catalyzed by a Molybdenum-Based Metallomicellar Catalyst in Water
Thiruvengetam, Prabaharan; et al, Journal of Organic Chemistry, 2022, 87(6), 4061-4077

Production Method 6

Reaction Conditions
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium Solvents: Tetrahydrofuran
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran
1.3 Reagents: Ammonium chloride
1.4 Solvents: Water
1.5 Reagents: Hydrochloric acid
Reference
A high-yield synthesis of 4-borono-DL-phenylalanine
Park, Ki Chul; et al, Synthesis, 1999, (12), 2041-2044

Production Method 7

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 60 min, -78 °C
1.2 Reagents: Triisopropyl borate ;  -78 °C; 12 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  3 h, rt
Reference
Complete Monitoring of Coherent and Incoherent Spin Flip Domains in the Recombination of Charge-Separated States of Donor-Iridium Complex-Acceptor Triads
Klein, Johannes H.; et al, Journal of the American Chemical Society, 2015, 137(34), 11011-11021

Production Method 8

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -80 °C; 2 h, -80 °C
1.2 Reagents: Triisopropyl borate ;  -80 °C → rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
Reference
Superaromatic terpyridines based on corannulene responsive to metal ions
Wu, Difeng; et al, Dalton Transactions, 2014, 43(4), 1753-1761

Production Method 9

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
1.2 -
1.3 Reagents: Sulfuric acid Solvents: Water
Reference
Boron chemistry. 206. Preparation and structural characterization of p-formylphenylboronic acid
Feulner, Herta; et al, Chemische Berichte, 1990, 123(9), 1841-3

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  10 min, 23 °C
1.2 Solvents: Diethyl ether ,  Water ;  pH 7, 23 °C
Reference
Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates
Gillis, Eric P.; et al, Journal of the American Chemical Society, 2008, 130(43), 14084-14085

Production Method 11

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Carbon nitride Solvents: Acetonitrile ,  Water ;  10 h, 1 atm, rt
Reference
Hydroxyl radical-mediated oxidative cleavage of C=C bonds and further esterification reaction by heterogeneous semiconductor photocatalysis
Wang, Hui; et al, Green Chemistry, 2021, 23(17), 6591-6597

Production Method 12

Reaction Conditions
1.1 Reagents: Silica ,  Water Solvents: Water ;  24 h, rt
Reference
Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water
Molander, Gary A.; et al, Journal of Organic Chemistry, 2009, 74(19), 7364-7369

Production Method 13

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  45 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Practical routes to 2,6-disubstituted pyridine derivatives
Vandromme, Lucie; et al, European Journal of Organic Chemistry, 2008, (12), 2049-2055

Production Method 14

Reaction Conditions
1.1 Reagents: Magnesium ,  Vitride Solvents: Tetrahydrofuran
1.2 Reagents: Tributyl borate Solvents: Tetrahydrofuran
1.3 Reagents: Sulfuric acid Solvents: tert-Butyl methyl ether
Reference
Efficient, simple procedures for the large-scale preparation of building blocks for angiotensin(II) receptor antagonists
Jendralla, Heiner; et al, Liebigs Annalen, 1995, (7), 1253-7

Production Method 15

Reaction Conditions
1.1 Reagents: Magnesium
Reference
Enantioselective synthesis of L-(-)-4-boronophenylalanine (L-BPA) by asymmetric catalytic hydrogenation
Samsel, Edward G.; et al, Prog. Neutron Capture Ther. Cancer, 1992, 251, 251-4

Production Method 16

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0.5 s, -30 °C
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ;  0.5 h, -30 °C
1.3 Reagents: Citric acid Solvents: Water ;  0 °C
Reference
Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s
Hafner, Andreas; et al, Organic Letters, 2016, 18(15), 3630-3633

Production Method 17

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  rt; 1 h, reflux; reflux → -55 °C
1.2 Reagents: Tripropyl borate Solvents: Tetrahydrofuran ;  -55 °C; -55 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
The effect of partially fluorinated chain length on the mesomorphic properties of chiral 2',3'-difluoroterphenylates
Herman, Jakub ; et al, Liquid Crystals, 2020, 47(14-15), 2332-2340

Production Method 18

Reaction Conditions
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -80 °C
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 14, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Reference
Click-immobilized K+-selective ionophore for potentiometric and optical sensors
Liu, Yueling; et al, Sensors and Actuators, 2012, 171, 171-172

Production Method 19

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
1.2 Reagents: Trimethyl borate
1.3 Reagents: Ammonium chloride Solvents: Tetrahydrofuran
1.4 Reagents: Hydrochloric acid Solvents: Water
Reference
An improved total synthesis of p-boronophenylalanine, a target compound for boron neutron capture therapy
Kimura, Mototetsu; et al, Global '99: "Nuclear Technology - Bridging the Millennia", 1999, 1598, 1598-1602

Production Method 20

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 45 min, -78 °C
1.2 Reagents: Triisopropyl borate ;  -78 °C → rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
Reference
A new approach to combretastatin D2
Cousin, David; et al, Organic & Biomolecular Chemistry, 2006, 4(1), 54-62

(4-formylphenyl)boronic acid Raw materials

(4-formylphenyl)boronic acid Preparation Products

(4-formylphenyl)boronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:87199-17-5)4-Formylphenylboronic acid
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Purity:99%
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(CAS:87199-17-5)4-Formylphenylboronic acid
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(CAS:87199-17-5)4-甲酸基苯硼酸
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(4-formylphenyl)boronic acid Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on (4-formylphenyl)boronic acid

Introduction to (4-Formylphenyl)boronic Acid (CAS No. 87199-17-5)

(4-Formylphenyl)boronic acid (CAS No. 87199-17-5) is a versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This boronic acid derivative is characterized by its unique functional groups, which include a formyl group and a boronic acid moiety, making it an essential reagent in various chemical reactions and applications.

The formyl group in (4-formylphenyl)boronic acid imparts electrophilic properties, enabling it to participate in nucleophilic addition reactions. This feature is particularly useful in the synthesis of complex organic molecules, such as those found in natural products and pharmaceuticals. The boronic acid moiety, on the other hand, is known for its ability to form stable complexes with various functional groups, including alcohols, amines, and carboxylic acids. This property makes (4-formylphenyl)boronic acid an excellent ligand in transition metal-catalyzed reactions, such as Suzuki-Miyaura coupling.

Recent advancements in the field of medicinal chemistry have highlighted the potential of (4-formylphenyl)boronic acid in drug discovery and development. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can be used as a building block for the synthesis of novel antiviral agents. The formyl group can be readily converted into other functional groups, such as hydroxymethyl or aminomethyl, which are crucial for enhancing the biological activity and pharmacokinetic properties of the resulting compounds.

In addition to its applications in medicinal chemistry, (4-formylphenyl)boronic acid has also found use in materials science. Researchers at the University of California, Berkeley, have reported the use of this compound in the synthesis of functionalized polymers with tunable properties. The boronic acid moiety can be used to introduce cross-linking sites or to modify the surface properties of polymers, making them suitable for various applications, including drug delivery systems and sensors.

The stability and reactivity of (4-formylphenyl)boronic acid make it an attractive choice for use in Suzuki-Miyaura coupling reactions. This palladium-catalyzed cross-coupling reaction is widely used in the synthesis of biaryl compounds, which are important intermediates in the production of pharmaceuticals and fine chemicals. The boronic acid moiety in (4-formylphenyl)boronic acid reacts efficiently with aryl halides under mild conditions, yielding high yields and excellent selectivity.

Moreover, (4-formylphenyl)boronic acid has been utilized in the development of new catalysts and ligands for asymmetric synthesis. A recent study published in Angewandte Chemie International Edition described the use of this compound as a ligand precursor for chiral palladium catalysts. The resulting catalysts exhibited high enantioselectivity in the asymmetric allylic alkylation reaction, which is a key step in the synthesis of chiral pharmaceuticals.

The versatility of (4-formylphenyl)boronic acid extends beyond its use as a synthetic reagent. It has also been explored for its potential applications in environmental chemistry. Researchers at Stanford University have demonstrated that this compound can be used to remove heavy metals from contaminated water through complexation with boronic acid moieties. This approach offers a promising alternative to traditional methods for water purification and environmental remediation.

In conclusion, (4-formylphenyl)boronic acid (CAS No. 87199-17-5) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, materials science, and environmental chemistry. Its unique combination of functional groups makes it an invaluable reagent for researchers and scientists working in these fields. As research continues to advance, it is likely that new applications and uses for this compound will be discovered, further solidifying its importance in modern chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:87199-17-5)4-Formylphenylboronic acid
A10384
Purity:99%/99%
Quantity:500g/1kg
Price ($):233.0/465.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:87199-17-5)4-Formylphenylboronic acid
sfd3792
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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